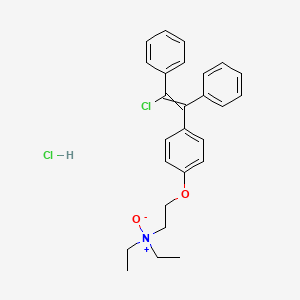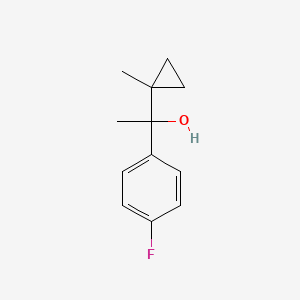
4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol is an organic compound with the molecular formula C11H13FO It is characterized by the presence of a fluorine atom, a methyl group, and a cyclopropyl group attached to a benzyl alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene, cyclopropylmethyl bromide, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with fluorobenzene under anhydrous conditions.
Cyclopropylmethylation: The Grignard reagent is then reacted with cyclopropylmethyl bromide to introduce the cyclopropyl group.
Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzaldehyde or 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)acetophenone.
Reduction: Formation of 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropyl group can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-alpha-methylbenzyl alcohol
- 4-Fluoro-alpha-methyl-alpha-(cyclopropyl)benzyl alcohol
- 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzene
Uniqueness
4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol is unique due to the presence of both a fluorine atom and a cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can lead to distinct properties and applications.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
73728-62-8 |
|---|---|
Fórmula molecular |
C12H15FO |
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-1-(1-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C12H15FO/c1-11(7-8-11)12(2,14)9-3-5-10(13)6-4-9/h3-6,14H,7-8H2,1-2H3 |
Clave InChI |
FLIITYURLNJSDL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C(C)(C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
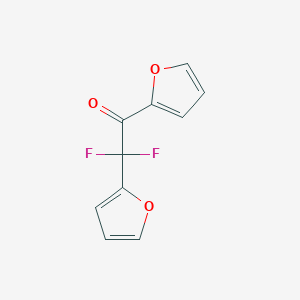
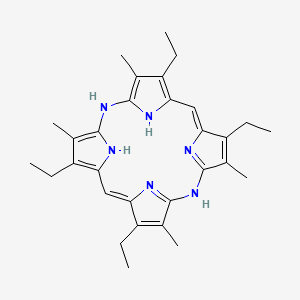
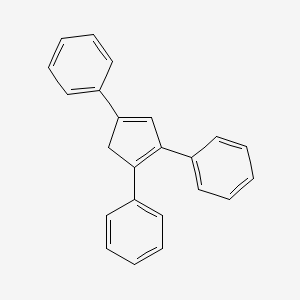
![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
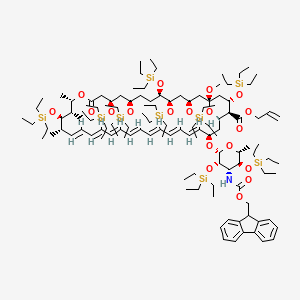
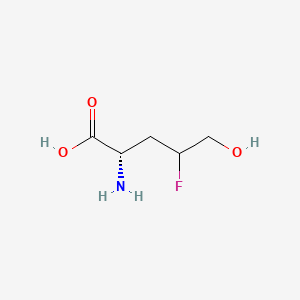
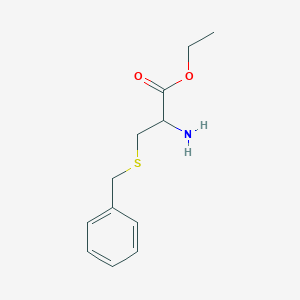
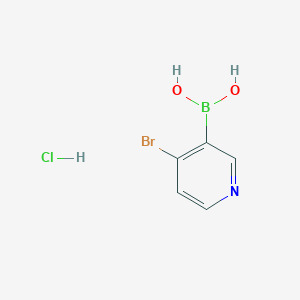
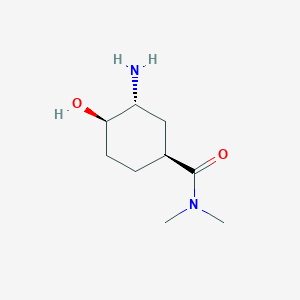
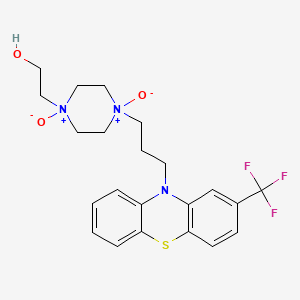
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
